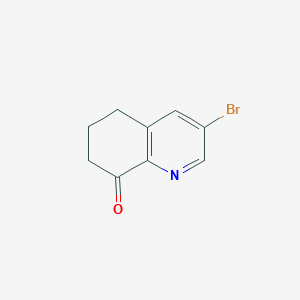

3-Bromo-6,7-dihydroquinolin-8(5H)-one

描述

Contextualization within Dihydroquinolinone Chemistry

Dihydroquinolinones, also known as dihydro-2(1H)-quinolones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. univen.ac.za The core structure of these molecules is a quinoline (B57606) ring system in which the pyridine (B92270) ring is partially saturated. This structural motif is a "privileged scaffold," meaning it can serve as a versatile framework for the development of a wide array of biologically active compounds. univen.ac.za

The dihydroquinolinone skeleton is present in numerous natural products and has been identified as a key pharmacophore in the design of various therapeutic agents. univen.ac.za Synthetic methodologies to access this scaffold are diverse and continually evolving, often focusing on efficiency and the introduction of various functional groups to explore new chemical space. univen.ac.za

Significance of Brominated Heterocycles in Contemporary Organic Synthesis

Brominated heterocycles are of paramount importance in modern organic synthesis due to their versatility as building blocks and intermediates. The presence of a bromine atom on a heterocyclic ring provides a reactive handle for a multitude of chemical transformations.

One of the most significant applications of brominated heterocycles is in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in the construction of complex molecular architectures from simpler precursors. For example, a bromo-substituted quinoline can be coupled with a boronic acid (Suzuki-Miyaura reaction) to introduce a new aryl or heteroaryl group, a key step in the synthesis of many pharmaceutical compounds. researchgate.net

Furthermore, brominated heterocycles can be converted into organometallic reagents, such as Grignard or organolithium species, which can then react with a variety of electrophiles. The bromine atom can also be displaced by nucleophiles in substitution reactions, further expanding the synthetic utility of these compounds.

While specific, detailed research on the synthesis and reactivity of 3-Bromo-6,7-dihydroquinolin-8(5H)-one is not extensively documented in publicly available literature, its structure suggests its potential as an intermediate in the synthesis of more complex molecules. The bromo-substituent and the ketone functionality offer two distinct points for further chemical modification.

Structure

2D Structure

属性

IUPAC Name |

3-bromo-6,7-dihydro-5H-quinolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFXXVRLJLOYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904929-24-4 | |

| Record name | 3-BROMO-6,7-DIHYDROQUINOLIN-8(5H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 6,7 Dihydroquinolin 8 5h One and Analogues

Precursor-Based Synthesis Strategies

The synthesis of 3-Bromo-6,7-dihydroquinolin-8(5H)-one is fundamentally reliant on the initial construction of the dihydroquinolinone core, followed by selective bromination. This section details the critical steps involved in this precursor-based approach.

Cyclization Reactions in Dihydroquinolinone Scaffold Construction

The foundational 6,7-dihydroquinolin-8(5H)-one scaffold is a key precursor to the target molecule. Its synthesis can be efficiently achieved through the oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline. A common method involves dissolving 8-hydroxy-5,6,7,8-tetrahydroquinoline in a suitable solvent like anhydrous dichloromethane, followed by the addition of an oxidizing agent such as activated manganese dioxide. The reaction mixture is typically stirred for an extended period, for instance, 18 hours, to ensure complete conversion. This process provides a reliable route to obtaining the 6,7-dihydroquinolin-8(5H)-one core structure necessary for subsequent functionalization. chemicalbook.com

Another versatile approach to constructing quinoline (B57606) and its partially saturated derivatives involves the reaction of 2-vinylanilines with benzyl (B1604629) halides, which yields various 2-arylquinolines. chemicalbook.com Furthermore, a single-step conversion of N-vinyl and N-aryl amides into pyridine (B92270) and quinoline derivatives can be achieved through amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation. chemicalbook.com These methods highlight the diverse cyclization strategies available for creating the fundamental quinolinone framework.

Regioselective Bromination of Quinolone and Dihydroquinolinone Systems

Once the 6,7-dihydroquinolin-8(5H)-one precursor is obtained, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The electronic properties of the quinoline ring system direct the substitution pattern, and careful selection of brominating agents and reaction conditions is essential to achieve the desired isomer.

Direct Bromination Approaches Using Molecular Bromine and N-Bromosuccinimide (NBS)

Direct bromination using molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is a common and effective method for halogenating quinoline systems. For activated aromatic rings, such as those found in anilines and phenols, bromination can occur readily at or below room temperature. commonorganicchemistry.com

N-Bromosuccinimide is a versatile reagent for bromination and can act as both an electrophile and an oxidant. nih.gov In the context of tetrahydroquinolines, NBS has been successfully used for simultaneous bromination and dehydrogenation to furnish polybromoquinolines. nih.gov The reaction often proceeds via an electrophilic bromination of the aromatic ring, activated by the amino group. commonorganicchemistry.com For the synthesis of this compound, a plausible route involves the direct bromination of the 6,7-dihydroquinolin-8(5H)-one precursor using NBS in a suitable solvent like chloroform. The reaction conditions, such as temperature and stoichiometry of NBS, would need to be carefully controlled to favor mono-bromination at the desired C3 position.

A study on the bromination of tetrahydroquinolines demonstrated that using 2.0 equivalents of NBS led to 6,8-dibromination, highlighting the importance of stoichiometry in controlling the degree of bromination. nih.gov Catalytic amounts of a radical initiator, such as AIBN or benzoyl peroxide, in a solvent like carbon tetrachloride at elevated temperatures are common conditions for benzylic bromination with NBS, though for electrophilic aromatic substitution, these are not always necessary. commonorganicchemistry.com

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Molecular Bromine (Br₂) | In a suitable solvent like CCl₄ or CH₂Cl₂ | Can lead to multiple brominations if not controlled |

| N-Bromosuccinimide (NBS) | With or without a radical initiator (e.g., AIBN), in solvents like CCl₄ or CHCl₃ | Generally offers better regioselectivity and milder reaction conditions |

Indirect Halogenation Methods and Reagents

Indirect halogenation methods provide alternative routes to introduce bromine onto the quinoline scaffold, often with enhanced regioselectivity. One such approach is the metal-free, remote C-H halogenation of 8-substituted quinolines. This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. The reaction can proceed at room temperature under air, offering a highly efficient and environmentally friendly route to halogenated quinolines with excellent functional group tolerance. nih.gov

Another indirect strategy involves the transformation of aryl iodides into aryliodine(III) dichlorides using an oxidative halogenation approach with aqueous hydrogen peroxide in a fluorinated alcohol. scienceopen.com While this method is for chlorination, similar principles could be adapted for bromination. The use of such indirect methods can be advantageous when direct bromination leads to undesired side products or low yields.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex heterocyclic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Metal-Catalyzed Coupling Reactions for Ring Closure and Functionalization (e.g., Palladium-mediated Ullmann cross-coupling)

Palladium-catalyzed reactions are powerful tools for the synthesis and functionalization of quinolinones. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is widely used for constructing nitrogen-containing heterocycles. nih.gov This reaction can be employed for the intramolecular cyclization of appropriately substituted precursors to form the dihydroquinolinone ring. For instance, the coupling of protected N-hydroxyamides with benzaldehydes or benzoates, catalyzed by a palladium complex, can lead to the formation of quinolin-2(1H)-ones. wikipedia.org

The Ullmann reaction, traditionally a copper-catalyzed C-N or C-O bond-forming reaction, provides another avenue for the synthesis of quinolinone derivatives. acs.org While the classic Ullmann condensation often requires harsh conditions, modern modifications using soluble copper catalysts with ligands like diamines have improved its applicability. acs.org A general copper powder-catalyzed Ullmann-type reaction of 3-halo-4(1H)-quinolones with various nitrogen-containing nucleophiles has been developed, demonstrating the utility of this reaction in functionalizing the quinolone scaffold.

Although the prompt mentions Palladium-mediated Ullmann cross-coupling, it's important to note the traditional use of copper in this reaction. However, palladium catalysis has been extensively applied in similar cross-coupling reactions for quinolinone synthesis. For example, a palladium-catalyzed carbonylative annulation of o-iodoanilines with alkynes is an efficient method for synthesizing 3- and 4-substituted quinolin-2(1H)-ones. wikipedia.org

| Reaction | Catalyst | Typical Substrates | Key Bond Formation |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides and amines | C-N |

| Ullmann Condensation | Copper or Copper salts | Aryl halides and nucleophiles (amines, alcohols) | C-N, C-O |

| Carbonylative Annulation | Palladium complexes | o-Iodoanilines and alkynes | C-C, C-N |

Organocatalytic and Photoredox Cyclization Pathways

Recent advancements in synthetic organic chemistry have introduced powerful catalytic systems that avoid the use of traditional heavy metal catalysts. Organocatalysis and photoredox catalysis have emerged as prominent strategies for the construction of dihydroquinolinone scaffolds, offering mild reaction conditions and unique reactivity.

Organocatalysis leverages small, chiral organic molecules to catalyze asymmetric transformations, providing access to enantiomerically enriched products. In the context of dihydroquinolinone-related structures like tetrahydroquinolines, organocatalytic strategies, such as asymmetric Povarov reactions or Michael additions, have been successfully employed. These methods typically involve the activation of substrates by forming transient iminium or enamine intermediates, which then undergo stereocontrolled cyclization reactions. While direct organocatalytic routes to this compound are not extensively detailed, the principles are broadly applicable to its analogues, enabling the construction of the core heterocyclic system with high levels of stereocontrol.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating radical intermediates under exceptionally mild conditions. This approach has been effectively applied to the synthesis of dihydroquinolinones through the cyclization of N-arylacrylamides. In a typical metal- and additive-free system, an organic photocatalyst absorbs visible light and promotes the intramolecular cyclization of the N-arylacrylamide substrate. This process is characterized by its high functional group tolerance and selectivity for the desired 6-endo-trig cyclization, yielding the dihydroquinolinone core. The reaction proceeds through a photoredox pathway that generates a diradical intermediate, which, after intersystem crossing and proton transfer, forms the final cyclic product.

The table below summarizes representative examples of these modern cyclization strategies for dihydroquinolinone and analogue synthesis.

| Catalyst Type | Catalyst Example | Substrate Type | Key Conditions | Product Type | Ref. |

| Photoredox | 4CzIPN (Organic Dye) | N-Arylacrylamides | Blue LED Irradiation, Acetonitrile | Dihydroquinolinones | ias.ac.in |

| Organocatalyst | Cinchona Alkaloid-based | ortho-Aminophenyl p-Quinone Methides + Alkenes | p-Xylene, [4+2] Cycloannulation | Tetrahydroquinolines | researchgate.net |

| Photoredox | N/A (Reductive Approach) | N-Hydroxyphthalimido Oxamides + Olefins | Visible Light, SET | 3,4-Dihydroquinolin-2-ones | researchgate.net |

Green Chemistry Principles in Dihydroquinolinone Synthesis

The integration of green chemistry principles into synthetic protocols is a critical aspect of modern chemical research, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and minimized waste generation. The synthesis of dihydroquinolinones has benefited significantly from the application of these principles.

Solvent-Free and Microwave-Assisted Protocols

Two of the most effective green chemistry techniques applied to the synthesis of quinolinones and related heterocycles are solvent-free (neat) reactions and the use of microwave irradiation as an energy source.

Solvent-free protocols offer substantial environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and costly to dispose of. Reactions are typically conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of neat reactants. For the synthesis of dihydroquinolines, solvent-free, one-pot reactions have been developed using solid supports like silica (B1680970) gel impregnated with a catalyst, such as indium(III) chloride. ias.ac.inresearchgate.net This approach not only aligns with green chemistry ideals but can also lead to improved yields and simplified product isolation.

Microwave-assisted synthesis has revolutionized organic synthesis by providing a highly efficient and rapid method of heating. nih.gov Microwave irradiation promotes uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times—from hours to minutes—and increased product yields compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of quinolines and dihydroquinolines, frequently under solvent-free conditions. ias.ac.inresearchgate.net The combination of microwave heating with a catalyst on a solid support represents a particularly green and efficient method for constructing the dihydroquinolinone scaffold. researchgate.net These protocols are noted for their operational simplicity, speed, and ability to produce diverse libraries of compounds efficiently. nih.gov

The following table highlights examples of green synthetic protocols for dihydroquinolinone and related structures.

| Technique | Catalyst/Support | Reactants | Conditions | Product | Ref. |

| Microwave-Assisted, Solvent-Free | Indium(III) Chloride / Silica Gel | Anilines + Alkyl Vinyl Ketones | Microwave Irradiation | Quinolines and Dihydroquinolines | ias.ac.inresearchgate.net |

| Solvent-Free | Magnesium Bromide | Aniline + Two Ketones | Neat, Multicomponent Reaction | 1,2-Dihydroquinolines | researchgate.net |

| Microwave-Assisted | YbCl₃ | Propargylated Flavone/Coumarin + Aldehydes + Anilines | Neat, 200 °C | Functionalized Quinolines | nih.gov |

| Solvent-Free | Boron Trifluoride, Iodine | Anilines + Acetylenedicarboxylate Diesters | Ball-milling | Polysubstituted 1,2-Dihydroquinolines | nih.gov |

Mechanistic Investigations of 3 Bromo 6,7 Dihydroquinolin 8 5h One Formation and Reactivity

Elucidation of Bromination Reaction Mechanisms

The formation of 3-Bromo-6,7-dihydroquinolin-8(5H)-one involves the introduction of a bromine atom onto the quinolinone scaffold. The mechanism of this bromination is highly dependent on the substrate and the reagents used. For related tetrahydroquinoline systems, the process can involve both ionic and radical pathways. nih.gov

Typically, the bromination of the aromatic portion of the quinoline (B57606) ring proceeds via an electrophilic aromatic substitution mechanism. nih.govresearchgate.net The nitrogen atom in the heterocyclic ring and the existing substituents on the benzene (B151609) ring activate the system, directing the electrophile (Br+) to specific positions. nih.gov Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations, often acting as a source of electrophilic bromine. nih.govresearchgate.net

However, bromination at the 3-position of the dihydroquinolinone ring, adjacent to the nitrogen atom, may proceed through a different mechanism. nih.gov Studies on related tetrahydroquinolines suggest that substitution at this position can occur via a radical pathway, especially when using NBS. nih.gov This dual functionality of NBS, acting as both an electrophilic reagent and a radical initiator, allows for a cascade reaction that can lead to both bromination and dehydrogenation in a single pot. nih.gov

The proposed electrophilic bromination mechanism involves the attack of the electron-rich quinoline ring on the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores aromaticity and yields the brominated product. The regioselectivity is governed by the electronic effects of the activating groups on the ring. researchgate.net

| Reaction Type | Proposed Mechanism | Key Intermediates | Common Reagents | Relevant Ring Position |

|---|---|---|---|---|

| Aromatic Bromination | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Br₂, NBS | Positions 5, 6, 7 |

| Heterocyclic Bromination | Radical Pathway | Radical Intermediates | NBS | Position 3 |

Stereochemical Considerations in Dihydroquinolinone Synthesis

While extensive literature on the specific stereoselective synthesis of this compound is not widely detailed, the principles of stereochemistry are fundamental in the synthesis of related heterocyclic structures such as tetrahydroisoquinolines. nih.govnih.gov The synthesis of dihydroquinolinones can potentially create stereocenters, leading to the formation of enantiomers or diastereomers, depending on the substitution pattern.

Controlling the stereochemical outcome is a crucial aspect of modern synthetic chemistry. Methodologies that can be applied to achieve this control include:

Diastereoselective Synthesis: This approach is often used when a pre-existing chiral center in the starting material influences the creation of a new stereocenter, leading to a preferential formation of one diastereomer over another. nih.gov

Enantioselective Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer of a chiral product from an achiral or racemic precursor.

Chiral Resolution: This technique involves separating a racemic mixture into its individual enantiomers.

In the context of related tetrahydroisoquinoline synthesis, methods like the Pomeranz–Fritsch–Bobbitt cyclization have been adapted to produce optically pure products, demonstrating that high levels of stereocontrol are achievable in these systems. nih.gov Although specific studies on the stereochemistry of this compound are not prominent, these established principles form the basis for potential future work in developing asymmetric syntheses. nih.gov

| Stereochemical Outcome | Description | General Synthetic Approach |

|---|---|---|

| Racemic Mixture | An equal mixture of two enantiomers. | Synthesis without chiral control. |

| Diastereomers | Stereoisomers that are not mirror images, formed when multiple stereocenters are present. | Use of substrates with existing stereocenters (diastereoselective reactions). nih.gov |

| Single Enantiomer | A single, optically pure stereoisomer. | Asymmetric catalysis, use of chiral auxiliaries, or resolution of a racemate. |

Analysis of Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are pivotal in constructing the core ring systems of polycyclic quinolinones. acs.orgacs.org One notable example is the palladium-catalyzed cycloisomerization of bicyclobutyl (BCB) amides, which provides a pathway to complex quinolinone skeletons. acs.orgacs.org Although this specific example builds a more complex polycyclic structure onto the quinolinone core rather than forming the core itself, the mechanistic principles are highly relevant.

A plausible mechanism for such a palladium-catalyzed reaction involves several key steps: acs.orgacs.org

Catalyst Activation: The reaction is initiated by the formation of an active Pd(0) species from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. acs.orgacs.org

Bond Cleavage: The Pd(0) catalyst interacts with the strained bicyclobutyl group, leading to the cleavage of the central bond. acs.org

Intermediate Formation: This cleavage and subsequent ring-opening lead to the formation of a palladium carbenoid intermediate. acs.orgacs.org

Rearrangement: The palladium carbenoid can then undergo rearrangement, such as an ene-yne metathesis. acs.org

Intramolecular Cyclization: The final step involves an intramolecular cyclopropanation or a similar ring-closing reaction, which forms the new ring system and regenerates the Pd(0) catalyst for the next cycle. acs.orgacs.org

This type of catalytic cycle demonstrates a sophisticated method for building complex molecular architectures based on the quinolinone framework, where the metal catalyst orchestrates a cascade of bond-forming and bond-breaking events. acs.org

| Step | Description | Catalyst/Intermediate State |

|---|---|---|

| 1 | Generation of the active catalyst. | Pd(0) species |

| 2 | Cleavage of the central bond in the bicyclobutyl (BCB) amide substrate. | Intermediate A |

| 3 | Ring opening to form a palladium carbenoid. | Palladium Carbenoid B |

| 4 | Rearrangement via ene-yne metathesis. | Palladium Carbenoid C |

| 5 | Intramolecular cyclopropanation to yield the final product and regenerate the catalyst. | Final Product + Pd(0) |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 6,7 Dihydroquinolin 8 5h One

Reactivity at the Bromine Substituent

The bromine atom at the C-3 position of the quinoline (B57606) ring is a key site for functionalization, enabling the introduction of new substituents through various substitution and coupling reactions.

The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, combined with the carbonyl group, activates the C-3 position towards nucleophilic aromatic substitution (SNAr). Although specific literature detailing SNAr reactions on 3-Bromo-6,7-dihydroquinolin-8(5H)-one is not extensively documented in the provided sources, the general mechanism allows for the displacement of the bromide ion by a variety of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, or amines can attack the electron-deficient carbon atom bearing the bromine, proceeding through a high-energy intermediate known as a Meisenheimer complex before the expulsion of the bromide leaving group. The reaction's feasibility is enhanced by the stability of this intermediate, which is delocalized over the aromatic system.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituent on this compound serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, in particular, is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.orgmdpi.com This reaction involves the coupling of the bromoquinoline with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of aryl, heteroaryl, alkenyl, and alkyl groups can be introduced at the C-3 position using this method. nih.govnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Note: This table is based on analogous reactions and represents typical conditions that could be adapted for this compound.

| Parameter | Condition | Rationale / Reference |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Palladacycles | Widely used, efficient for C-C bond formation. libretexts.orgmdpi.com |

| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Enhances catalyst stability and reactivity. nih.gov |

| Boron Reagent | Aryl/Heteroaryl boronic acids or esters | Commercially available and versatile coupling partners. nih.govnih.gov |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Essential for the transmetalation step. |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-120 °C (often with microwave irradiation) | Provides energy to overcome activation barriers. rsc.org |

Reactivity of the Carbonyl Functionality

The ketone group at the C-8 position is an integral part of an α,β-unsaturated system, which influences its reactivity. It can undergo standard carbonyl reactions, such as nucleophilic addition. This includes reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or reduction with hydride agents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol, 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol. Furthermore, the carbonyl group can react with primary amines to form Schiff bases (imines) or with secondary amines to produce enamines, both of which are versatile synthetic intermediates.

Transformations of the Dihydroquinoline Ring System

The dihydroquinoline core itself can be subjected to various chemical modifications to alter its structure and properties.

The dihydroquinoline ring system offers sites for both reduction and oxidation. The C=C and C=N double bonds within the ring can be reduced under various conditions. For instance, catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine (B6355638) and the enone system, leading to a fully saturated decahydroquinoline (B1201275) derivative. Conversely, the dihydroaromatic portion of the molecule can be aromatized to a fully aromatic quinoline ring through oxidation. This dehydrogenation would result in the formation of 3-bromo-8-hydroxyquinoline. The choice of oxidizing agent is critical to selectively target the ring system without affecting other functional groups.

The carbonyl group provides a handle for skeletal rearrangements, such as ring expansion via the Beckmann rearrangement. This reaction would first involve the conversion of the ketone at C-8 to its corresponding oxime using hydroxylamine (B1172632). Upon treatment with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid), the oxime undergoes rearrangement. The group anti-periplanar to the departing hydroxyl group migrates, leading to the formation of a seven-membered lactam ring. Depending on the stereochemistry of the oxime, this could result in the formation of one of two possible ring-expanded isomeric products, transforming the six-membered carbocyclic ring into a seven-membered caprolactam fused to the pyridine ring.

Synthesis of Novel Dihydroquinolinone Derivatives

The strategic derivatization of this compound is a key area of interest in medicinal and materials chemistry. The ability to selectively modify different parts of the molecule enables the fine-tuning of its physicochemical and biological properties.

Functionalization at Nitrogen and Carbon Centers

The dihydroquinolinone core of the target molecule offers distinct opportunities for functionalization at both its nitrogen and carbon centers.

Nitrogen Center Functionalization: The secondary amine within the dihydroquinolinone ring is a prime site for alkylation. Standard N-alkylation reactions, employing a suitable base such as potassium carbonate or sodium hydride in an inert solvent like dimethylformamide (DMF), can be utilized to introduce a variety of alkyl groups. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding N-alkylated derivatives. This functionalization can significantly impact the molecule's polarity and steric profile.

Carbon Center Functionalization: The carbon skeleton of this compound provides several avenues for modification. The most prominent is the substitution of the bromine atom at the C-3 position. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the carbon atoms adjacent to the carbonyl group (at the C-7 position) are susceptible to enolate formation. Under appropriate basic conditions, these enolates can react with various electrophiles, allowing for the introduction of functional groups at this position.

Incorporation of Diverse Chemical Moieties (e.g., aryl, alkyl, cyano, methoxy)

The strategic placement of the bromine atom on the quinolinone ring makes it an excellent handle for introducing a wide range of chemical substituents through well-established synthetic methodologies.

Aryl and Alkyl Moieties: The introduction of aryl and alkyl groups at the C-3 position can be effectively achieved via Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the bromo-dihydroquinolinone with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. A wide variety of aryl and alkyl boronic acids are commercially available, allowing for the synthesis of a large library of derivatives. For example, coupling with phenylboronic acid would yield the 3-phenyl derivative, while the use of methylboronic acid would result in the 3-methyl analog.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Phenyl-6,7-dihydroquinolin-8(5H)-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 3-(4-Methoxyphenyl)-6,7-dihydroquinolin-8(5H)-one |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura reactions and represents plausible outcomes for the derivatization of this compound based on the reactivity of analogous bromo-substituted heterocycles.

Cyano Moieties: The cyano group can be introduced at the C-3 position through palladium-catalyzed cyanation reactions. Common cyanide sources for this transformation include potassium hexacyanoferrate(II) or copper(I) cyanide. These reactions provide a direct route to 3-cyano-6,7-dihydroquinolin-8(5H)-one, a versatile intermediate for further chemical transformations.

Methoxy Moieties: While direct methoxylation at the C-3 position by displacing the bromine can be challenging, it can be achieved under specific conditions, often involving a copper or palladium catalyst with a methoxide (B1231860) source. An alternative approach involves the use of Buchwald-Hartwig amination-type conditions, coupling the bromo-dihydroquinolinone with methanol (B129727) in the presence of a suitable palladium catalyst and base.

Table 2: Plausible Derivatization Reactions of this compound

| Reagent | Reaction Type | Moiety Incorporated | Product |

|---|---|---|---|

| Benzylamine | Buchwald-Hartwig Amination | Benzylamino | 3-(Benzylamino)-6,7-dihydroquinolin-8(5H)-one |

| Phenylacetylene | Sonogashira Coupling | Phenylethynyl | 3-(Phenylethynyl)-6,7-dihydroquinolin-8(5H)-one |

| K₄[Fe(CN)₆] | Palladium-catalyzed Cyanation | Cyano | 3-Cyano-6,7-dihydroquinolin-8(5H)-one |

Note: The reactions and products in this table are based on established chemical principles and are presented as potential synthetic routes for the derivatization of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 6,7 Dihydroquinolin 8 5h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-6,7-dihydroquinolin-8(5H)-one derivatives. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, which is essential for confirming the regiochemistry, particularly the position of the bromine substituent on the quinoline (B57606) ring.

In the ¹H NMR spectrum, the protons on the aromatic portion of the molecule, specifically at positions 2, 4, and 5, exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern. The protons on the aliphatic ring (positions 5, 6, and 7) typically appear as multiplets in the upfield region. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish proton-proton coupling networks, confirming the connectivity within the dihydroquinolinone scaffold.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atom attached to the bromine (C-3) shows a characteristic shift, while the carbonyl carbon (C-8) appears significantly downfield. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, allowing for the unambiguous assignment of all atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | C-H | ~8.5 - 8.7 | d |

| 4 | C-H | ~8.0 - 8.2 | d |

| 5 | CH₂ | ~3.0 - 3.2 | t |

| 6 | CH₂ | ~2.2 - 2.4 | m |

| 7 | CH₂ | ~2.6 - 2.8 | t |

| 2 | C | ~150 - 152 | |

| 3 | C-Br | ~120 - 122 | |

| 4 | C | ~138 - 140 | |

| 4a | C | ~128 - 130 | |

| 5 | C | ~38 - 40 | |

| 6 | C | ~22 - 24 | |

| 7 | C | ~28 - 30 | |

| 8 | C=O | ~195 - 198 | |

| 8a | C | ~155 - 157 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and formula of this compound derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, C₉H₈BrNO. chemscene.comachemblock.comamericanelements.com A key feature in the mass spectrum of these compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appears as two peaks of nearly equal intensity (M+ and M+2), providing definitive evidence for the presence of a single bromine atom.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. A plausible pathway involves the initial loss of a bromine radical (•Br) or hydrogen bromide (HBr), followed by the loss of a carbonyl group (CO). Another possible fragmentation involves a retro-Diels-Alder reaction of the dihydro-ring system. Predicted collision cross-section values can be calculated for various adducts to aid in structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for C₉H₈BrNO

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.9862 | 138.3 |

| [M+Na]⁺ | 247.9681 | 150.1 |

| [M-H]⁻ | 223.9716 | 144.1 |

| [M]⁺ | 224.9783 | 154.9 |

Data predicted using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within this compound. The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated ketone, which typically appears in the region of 1660-1685 cm⁻¹. The spectrum also displays characteristic absorption bands for the aromatic ring, including C=N and C=C stretching vibrations between 1450 and 1610 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexenone ring appear just below 3000 cm⁻¹. The C-Br bond exhibits a stretching vibration in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹. The analysis of carbonyl band regions is particularly useful for distinguishing between different quinolinone isomers. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=O (Ketone) | Stretch | 1660 - 1685 |

| C=N / Aromatic C=C | Stretch | 1450 - 1610 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom, providing definitive information on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would confirm the planarity of the bicyclic quinolinone system and the specific conformation adopted by the non-aromatic ring. Although a crystal structure for this specific compound may not be publicly available, data from structurally similar bromo-quinoline derivatives found in the Cambridge Structural Database (CSD) can provide valuable insights into expected molecular geometry and packing. acs.orgresearchgate.netsemanticscholar.org

Table 4: Expected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C=O | Bond Length | ~1.22 Å |

| C-Br | Bond Length | ~1.90 Å |

| Aromatic C=C | Bond Length | ~1.38 - 1.41 Å |

| Aliphatic C-C | Bond Length | ~1.52 - 1.54 Å |

| C-N=C | Bond Angle | ~117 - 120° |

| C-C(O)-C | Bond Angle | ~118 - 122° |

Computational and Theoretical Chemistry Studies on 3 Bromo 6,7 Dihydroquinolin 8 5h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. researchgate.netaps.org DFT methods are employed to determine the optimized geometry of a molecule and to calculate various electronic properties that govern its chemical behavior. researchgate.net

For 3-Bromo-6,7-dihydroquinolin-8(5H)-one, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can elucidate the distribution of electrons within the molecule. nih.govsemanticscholar.org A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive, whereas a larger gap implies greater stability. semanticscholar.org For quinoline (B57606) derivatives, these calculations help in understanding their stability and reaction pathways. nih.gov

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to electron-donating ability. | Indicates the molecule's potential to act as a nucleophile in reactions. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to electron-accepting ability. | Indicates the molecule's potential to act as an electrophile. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. semanticscholar.org |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is an effective tool for identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. acs.orgresearchgate.net

The MEP map is color-coded to represent different electrostatic potential values. Typically, regions with the most negative potential (electron-rich) are colored red, indicating sites for electrophilic attack (nucleophilic centers). Conversely, regions with the most positive potential (electron-poor) are colored blue, highlighting sites for nucleophilic attack (electrophilic centers). acs.org

For this compound, an MEP map would likely reveal:

Nucleophilic Sites (Red): The area around the carbonyl oxygen atom (C=O) would exhibit a strong negative potential due to the high electronegativity of oxygen, making it a primary site for interaction with electrophiles. The nitrogen atom in the quinoline ring would also show electron-rich characteristics.

Electrophilic Sites (Blue): The hydrogen atoms attached to the dihydroquinolinone ring would show positive potential. The region around the carbon atom of the carbonyl group would also be an electrophilic center.

This analysis is crucial for predicting how the molecule will interact with other reagents and for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

While this compound possesses a relatively rigid bicyclic core, the cyclohexenone part of the ring system has some degree of flexibility. MD simulations can be used to explore the accessible conformations of the molecule in different environments.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and other molecules. For example, simulations in a water box can reveal how the molecule is solvated and which parts of the molecule preferentially interact with water through hydrogen bonding or other forces. If the molecule is being studied as a potential ligand for a protein, MD simulations can model the binding process, assess the stability of the ligand-protein complex, and identify the key intermolecular interactions that govern binding affinity.

In Silico Prediction of Chemical Properties and Reactivity Parameters

In silico studies utilize computational methods to predict a wide range of chemical and biological properties, thereby reducing the need for extensive laboratory experiments. ucj.org.uanih.gov Based on the electronic properties derived from DFT calculations (such as HOMO and LUMO energies), several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. semanticscholar.org

These descriptors provide a quantitative measure of different aspects of a molecule's reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive. semanticscholar.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher value indicates a greater capacity to act as an electrophile. semanticscholar.org

These parameters are calculated using the energies of the frontier orbitals and are instrumental in comparing the reactivity of different molecules within a series. semanticscholar.org

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Provides a quantitative value for the molecule's electron-attracting power. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies the molecule's stability and resistance to deformation of its electron cloud. |

| Chemical Softness (S) | S = 1 / (2η) | Indicates the molecule's polarizability and reactivity; a higher value suggests greater reactivity. semanticscholar.org |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the molecule to act as an electrophile. semanticscholar.org |

Synthetic Utility of 3 Bromo 6,7 Dihydroquinolin 8 5h One As a Chemical Scaffold

Role in the Construction of Complex Polycyclic Heterocyclic Systems

The inherent reactivity of 3-Bromo-6,7-dihydroquinolin-8(5H)-one makes it an excellent starting material for the synthesis of intricate polycyclic heterocyclic systems. The presence of both an α-bromoketone and a vinylogous halide provides two distinct points for cyclization and annulation reactions, enabling the fusion of additional heterocyclic rings onto the quinoline (B57606) framework.

One of the key applications of this scaffold lies in the synthesis of fused pyrazolo[4,3-c]quinoline and isoxazolo[5,4-c]quinoline derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.netnih.gov The general synthetic strategy involves the reaction of the ketone at the 8-position with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, followed by intramolecular cyclization.

For instance, the reaction of this compound with various substituted hydrazines can lead to the formation of pyrazolo[4,3-c]quinoline cores. The initial condensation would form a hydrazone intermediate, which can then undergo an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization to afford the fused tetracyclic system. While specific studies on this compound are not abundant in the cited literature, the synthesis of pyrazolo[4,3-c]quinolines from analogous 4-chloroquinoline-3-carbaldehydes has been successfully demonstrated, suggesting a similar reaction pathway is feasible. researchgate.net

Similarly, the synthesis of isoxazolo[5,4-c]quinolines can be envisioned through the reaction of this compound with hydroxylamine. The resulting oxime intermediate could undergo intramolecular cyclization to furnish the desired fused heterocyclic system. The synthesis of related isoxazolopyridines has been achieved through Friedlander condensation, highlighting the utility of annulation strategies on similar heterocyclic scaffolds. nih.gov

The following table summarizes the potential synthesis of complex polycyclic systems starting from this compound based on analogous reactions reported in the literature.

| Starting Material | Reagent | Potential Product |

| This compound | Substituted Hydrazines | Pyrazolo[4,3-c]quinoline derivatives |

| This compound | Hydroxylamine | Isoxazolo[5,4-c]quinoline derivatives |

Applications in the Generation of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules to explore a wide range of chemical space. nih.govresearchgate.net The scaffold of this compound is exceptionally well-suited for DOS due to its multiple, orthogonally reactive functional groups.

The bromine atom at the 3-position can be readily functionalized through a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby creating a point of diversity.

The ketone at the 8-position provides another handle for diversification. It can be subjected to reactions such as Wittig olefination, Grignard additions, and reductive amination to introduce further structural variations. Furthermore, the adjacent methylene (B1212753) groups at the 5 and 7-positions can potentially be functionalized, for instance, through α-halogenation or condensation reactions.

By systematically applying a variety of synthetic transformations to these different functional groups in a combinatorial fashion, large and diverse libraries of quinoline-based compounds can be efficiently generated. These libraries can then be screened for biological activity to identify novel hit compounds for drug development programs. The use of quinoline scaffolds as "privileged structures" in medicinal chemistry underscores the potential of libraries derived from this compound to yield biologically active molecules. nih.gov

The table below illustrates a hypothetical combinatorial library generation from this compound.

| Scaffold Position | Reaction Type | Example Reagents | Resulting Diversity |

| C3-Br | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl, Heteroaryl substituents |

| C8=O | Reductive Amination | Primary amines, Secondary amines | Diverse amine functionalities |

| C8=O | Wittig Reaction | Phosphonium ylides | Exocyclic double bonds with various substituents |

Precursor for Advanced Organic Materials and Probes

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component in the design of advanced organic materials and fluorescent probes. This compound can serve as a key precursor for the synthesis of such functional molecules.

The extended π-system of the quinoline core can be further modulated by introducing various substituents through cross-coupling reactions at the bromine position. This allows for the fine-tuning of the absorption and emission properties of the resulting molecules. For example, the introduction of electron-donating and electron-accepting groups can lead to the development of fluorescent dyes with applications in bioimaging and sensing. While specific examples utilizing this compound are not detailed in the provided search results, the general principles of fluorophore design suggest its potential in this area. nih.gov

Furthermore, the ability to construct polycyclic aromatic systems from this scaffold opens up possibilities for its use in the field of organic electronics. Fused aromatic systems often exhibit interesting semiconductor properties and can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthetic versatility of this compound allows for the systematic modification of the molecular structure to optimize its electronic properties for specific material applications.

The following table outlines potential applications of materials derived from this compound.

| Application Area | Desired Properties | Synthetic Strategy from Precursor |

| Fluorescent Probes | High quantum yield, Tunable emission | Cross-coupling with fluorogenic groups |

| Organic Electronics | Extended π-conjugation, Charge transport | Annulation reactions to form polyarenes |

Future Research Directions in 3 Bromo 6,7 Dihydroquinolin 8 5h One Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Routes

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of racemic 3-Bromo-6,7-dihydroquinolin-8(5H)-one exist, the development of efficient asymmetric routes remains a significant and valuable challenge. Future research will likely focus on several key areas to achieve high levels of stereocontrol.

Organocatalysis stands out as a promising strategy. Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) could be employed to catalyze the enantioselective construction of the quinolinone core. For instance, a chiral Brønsted acid could protonate a precursor in an enantioselective fashion, setting the stage for a stereocontrolled cyclization. Another avenue involves the asymmetric bromination of a dihydroquinolinone precursor using a chiral catalyst to introduce the bromine atom enantioselectively.

Transition metal catalysis also offers a powerful toolkit. Chiral palladium, rhodium, or iridium complexes could catalyze key bond-forming reactions in the synthesis. researchgate.net An intramolecular Heck reaction of a suitably designed acyclic precursor, guided by a chiral phosphine (B1218219) ligand, could be a viable approach to form the bicyclic system with high enantiomeric excess. Similarly, asymmetric hydrogenation of a quinolinone precursor could establish a chiral center before the bromination step.

Future investigations will likely involve a comparative analysis of these catalytic systems to identify the most efficient and scalable routes. The development of methods that provide access to either enantiomer of the target molecule with high selectivity will be of particular importance.

Table 1: Potential Asymmetric Strategies

| Catalytic Approach | Catalyst Type | Potential Key Step | Anticipated Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Brønsted Acid | Enantioselective cyclization | High enantiomeric excess in the bicyclic core |

| Organocatalysis | N-Heterocyclic Carbene | Asymmetric annulation | Construction of chiral functionalized quinolinones acs.org |

| Transition Metal Catalysis | Chiral Palladium Complex | Asymmetric intramolecular Heck reaction | Enantioselective formation of the dihydroquinolinone ring |

Exploration of Unconventional Reactivity Patterns and Rearrangements

The unique electronic and steric properties of this compound, conferred by the bromo-enone moiety, suggest the potential for unconventional reactivity beyond standard transformations. Future research should aim to uncover and harness these novel reaction pathways.

The bromine atom, typically seen as a handle for cross-coupling reactions, could participate in more unusual transformations. nih.gov For example, under radical conditions, the C-Br bond could undergo homolytic cleavage, initiating radical cascade reactions to form more complex polycyclic systems. acs.org Photoredox catalysis could be a powerful tool to initiate such processes under mild conditions.

Rearrangement reactions represent another fertile ground for exploration. Inspired by transformations of other α-bromoketones, it may be possible to induce ring contractions or expansions. caltech.edu For instance, Favorskii-type rearrangements could potentially be triggered, leading to novel carbocyclic or heterocyclic scaffolds. Investigating the reaction of the bromo-enone with various nucleophiles could also reveal unexpected reaction pathways, such as 1,4-conjugate additions instead of substitution. nih.gov

Furthermore, the interaction between the carbonyl group and the bromine atom could be exploited. Oxidative hydrolysis reactions, potentially catalyzed by hypervalent iodine reagents, might lead to α-diketone derivatives or other rearranged products, diverging from the expected reactivity of typical bromoalkenes. beilstein-journals.org

Table 2: Potential Unconventional Transformations

| Reaction Class | Enabling Conditions | Potential Product Type | Mechanistic Insight |

|---|---|---|---|

| Radical Cascades | Photoredox Catalysis / Radical Initiators | Polycyclic quinolinone derivatives | Exploiting C-Br bond homolysis acs.org |

| Skeletal Rearrangements | Base or Lewis Acid | Ring-contracted or expanded products | Favorskii-type mechanisms |

| Conjugate Addition | Soft Nucleophiles | Michael adducts | Chemo- and regioselective additions nih.gov |

Expansion of Derivatization Scope through Cascade and Multicomponent Reactions

To rapidly build molecular complexity from the this compound core, future research will increasingly turn to cascade and multicomponent reactions (MCRs). These strategies offer significant advantages in terms of efficiency, atom economy, and the reduction of synthetic steps.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are particularly attractive. nih.gov One could envision a scenario where a nucleophile initially displaces the bromine atom via a substitution or coupling reaction, and the resulting intermediate then undergoes an intramolecular cyclization or condensation, all in a single pot. researchgate.net Such processes could be used to construct fused heterocyclic systems onto the quinolinone framework. Domino reactions involving 1,7-enynes have proven effective for synthesizing polycyclic quinolinone derivatives and could be adapted. acs.org

Multicomponent reactions, which combine three or more starting materials in a single reaction, offer another powerful approach for diversification. The carbonyl group of the dihydroquinolinone could act as one component in reactions like the Ugi or Passerini reaction, allowing for the introduction of diverse substituents at this position. Alternatively, the bromo-enone could participate as a component in palladium-catalyzed MCRs, incorporating several new fragments around the core structure simultaneously. acs.org

The development of novel MCRs specifically designed around the reactivity of the this compound scaffold will be a key objective, enabling the rapid generation of libraries of complex molecules for biological screening.

Advanced Theoretical Modeling for Rational Design of New Chemical Transformations

Computational chemistry provides an indispensable tool for understanding and predicting chemical reactivity, guiding the rational design of new synthetic methods. researchgate.net Future research on this compound will greatly benefit from the application of advanced theoretical modeling.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for potential transformations. nih.gov This can help elucidate the mechanisms of unconventional rearrangements or predict the chemo- and regioselectivity of reactions involving multiple reactive sites on the molecule. For example, computational studies could predict whether a nucleophile is more likely to attack the carbonyl carbon, the β-carbon of the enone (Michael addition), or the carbon bearing the bromine atom (SNAr).

The synergy between computational prediction and experimental validation will accelerate the discovery of novel and efficient transformations, enabling chemists to harness the full synthetic potential of this compound with greater precision and control.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-6,7-dihydroquinolin-8(5H)-one, and how can its purity be optimized?

- Methodology : The synthesis typically involves halogenation of the parent compound 6,7-dihydroquinolin-8(5H)-one. A bromine atom is introduced at the 3-position using electrophilic substitution or transition metal-catalyzed cross-coupling reactions. For example, bromination with N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent (e.g., DMF) can yield the target compound. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Considerations : Reaction temperature and stoichiometric ratios of brominating agents are critical to avoid over-bromination. Monitoring by TLC or HPLC is recommended .

Q. How is the structure of this compound characterized?

- Methodology :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. The bromine atom induces deshielding effects, shifting signals for adjacent protons (e.g., H-2 and H-4) downfield .

- HRMS : High-resolution mass spectrometry confirms molecular weight (CHBrNO, theoretical MW: 226.07) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction resolves the bromine substitution pattern and ring conformation .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (N or Ar). Stability tests (TGA/DSC) show decomposition above 200°C. Avoid prolonged exposure to moisture, as hydrolysis of the lactam ring may occur .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in bromination reactions?

- Methodology :

- Catalyst Screening : Use Lewis acids (e.g., FeCl) to activate NBS, improving regioselectivity.

- Solvent Effects : Polar solvents (e.g., DCM or THF) enhance electrophilic bromination kinetics.

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis to identify rate-limiting steps.

Q. What strategies mitigate side reactions (e.g., ring-opening or dimerization) during functionalization?

- Methodology :

- Protecting Groups : Temporarily protect the lactam carbonyl with trimethylsilyl chloride (TMSCl) to prevent nucleophilic attack during alkylation .

- Low-Temperature Conditions : Perform reactions at –20°C to suppress thermal degradation.

- Additive Screening : Additives like molecular sieves or EDTA can sequester reactive intermediates .

Q. How does the bromine substituent influence biological activity in medicinal chemistry applications?

- Methodology :

- SAR Studies : Compare 3-bromo derivatives with chloro or unsubstituted analogs in enzyme inhibition assays. Bromine’s electronegativity and steric bulk enhance binding to hydrophobic pockets (e.g., kinase active sites).

- Computational Modeling : DFT calculations predict bromine’s impact on electronic properties (e.g., HOMO-LUMO gaps) and ligand-protein interactions .

- Example : Brominated quinolines show improved IC values in anticancer screens due to enhanced halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。